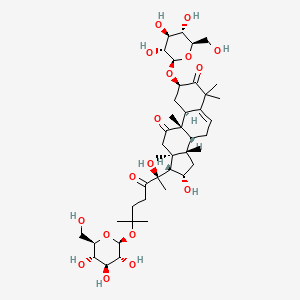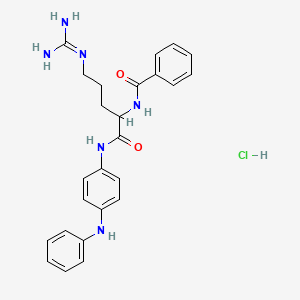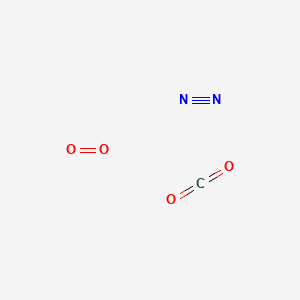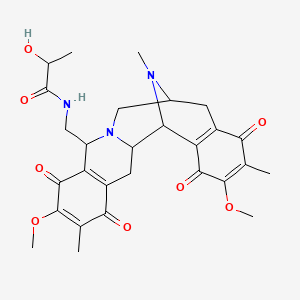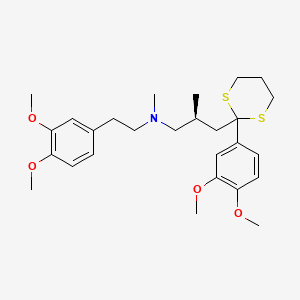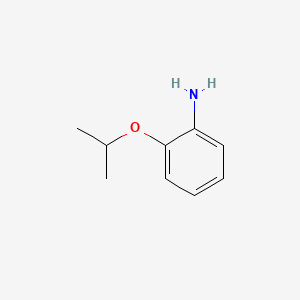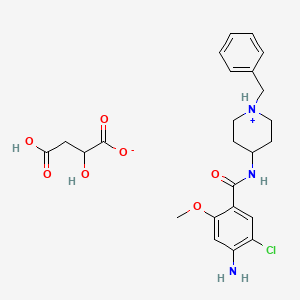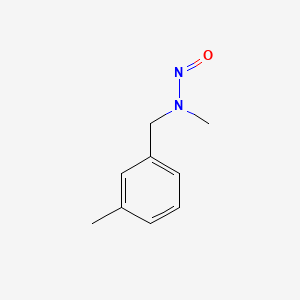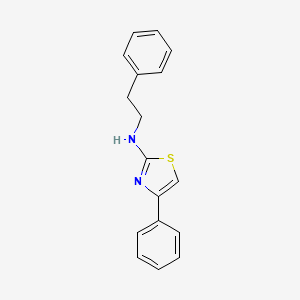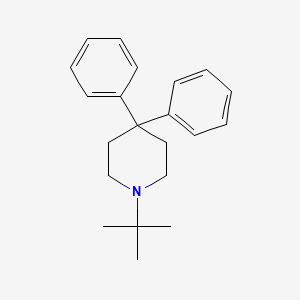
Budipine
Descripción general
Descripción
Budipine is an antiparkinson agent marketed for the treatment of Parkinson’s disease . It is a diarylmethane and its exact mechanism of action is not well characterized . It is believed to be an NMDA receptor antagonist, but also promotes the synthesis of dopamine .
Synthesis Analysis
Budipine can be prepared from the 1-tert-butyl-4-piperidone directly by treatment with benzene in the presence of triflic acid . This method of synthesis enables a 99% yield of product .Molecular Structure Analysis
The molecular formula of Budipine is C21H27N . The molecular weight is 293.454 g/mol . The IUPAC name is 1-tert-butyl-4,4-diphenylpiperidine .Chemical Reactions Analysis
Budipine has been identified to have an indirect dopaminergic effect as shown by facilitation of dopamine (DA) release, inhibition of monoamine oxidase type B (MAO-B), and of DA (re)uptake .Physical And Chemical Properties Analysis
Budipine has a molecular weight of 293.4 g/mol . It has a XLogP3-AA of 5.2, indicating its lipophilicity . It has 0 hydrogen bond donor count and 1 hydrogen bond acceptor count . It has 3 rotatable bonds .Aplicaciones Científicas De Investigación
Parkinson’s Disease Management
Budipine: has been primarily studied for its efficacy in treating Parkinson’s disease . Clinical trials have shown that Budipine can reduce symptoms such as tremor, akinesia, and rigidity . It may delay the need for levodopa therapy and has a levodopa-sparing effect in long-term use .
Neuropharmacological Mechanisms
Experimental studies have revealed that Budipine enhances brain content of neurotransmitters like norepinephrine, serotonin, dopamine, and histamine in animal models . It does not alter receptor affinity but antagonizes NMDA receptor binding, which could explain some of its therapeutic effects .
Dopaminergic Activity
Budipine facilitates dopamine release and inhibits monoamine oxidase type B (MAO-B) and dopamine reuptake. This indirect dopaminergic effect is thought to enhance endogenous dopaminergic activity, which is beneficial in Parkinson’s disease treatment .
Glutamatergic Transmission
Budipine acts as a low-affinity, uncompetitive antagonist at the NMDA type glutamate receptor. This action helps counteract increased excitatory glutamatergic activity, which is a component of Parkinson’s disease pathology .
Antimuscarinic Effects
Functional studies indicate that Budipine has antimuscarinic actions, though significantly weaker than other antiparkinsonian drugs. This property contributes to its ability to suppress tremors without causing substantial peripheral antimuscarinic effects .
GABAergic Modulation
Budipine may inhibit striatal gamma-aminobutyric acid (GABA) release, which could help suppress increased striatal GABAergic output activity. This modulation of GABAergic transmission is another way Budipine could exert its therapeutic effects in Parkinson’s disease .
Mecanismo De Acción
Target of Action
Budipine, an antiparkinson agent, primarily targets the dopaminergic system . It facilitates dopamine (DA) release, inhibits monoamine oxidase type B (MAO-B), and stimulates aromatic L-amino acid decarboxylase (AADC) . These targets play a crucial role in enhancing endogenous dopaminergic activity .
Mode of Action
Budipine’s mode of action is multifaceted. Its primary action is an indirect dopaminergic effect, achieved by facilitating dopamine release, inhibiting MAO-B, and stimulating AADC . This results in enhanced endogenous dopaminergic activity . Additionally, budipine acts as a low-affinity, uncompetitive antagonist at the N-methyl-D-aspartate (NMDA) type glutamate receptor . This counteracts increased excitatory glutamatergic activity .
Biochemical Pathways
Budipine influences several biochemical pathways. It enhances the dopaminergic pathway by facilitating dopamine release and inhibiting its reuptake . It also stimulates AADC, which is responsible for the synthesis of dopamine . Furthermore, budipine acts on the glutamatergic pathway by antagonizing the NMDA receptor , thereby reducing excitatory glutamatergic activity .
Pharmacokinetics
It is known that budipine is a substrate of p-glycoprotein (p-gp), which mediates its uptake into the brain .
Result of Action
The molecular and cellular effects of budipine’s action include increased brain content of dopamine, norepinephrine, serotonin, and histamine . It also reduces MPP+ toxicity in the nigrostriatal system of mice . These effects contribute to its therapeutic action in Parkinson’s disease .
Safety and Hazards
Propiedades
IUPAC Name |
1-tert-butyl-4,4-diphenylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N/c1-20(2,3)22-16-14-21(15-17-22,18-10-6-4-7-11-18)19-12-8-5-9-13-19/h4-13H,14-17H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIHLUZAFSSMXHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1CCC(CC1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
63661-61-0 (hydrochloride) | |
| Record name | Budipine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057982782 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20206709 | |
| Record name | Budipine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20206709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
57982-78-2 | |
| Record name | Budipine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57982-78-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Budipine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057982782 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Budipine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13502 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Budipine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20206709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Budipine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.494 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BUDIPINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L9026OPI2Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



